1h-Imidazole-5-carboxaldehyde, 4-propyl-

ALDH1A1 inhibitor Cancer stem cell Aldehyde dehydrogenase

SAR reproducibility in ALDH1A1 research requires exact imidazole-5-carboxaldehyde regioisomers. 4-Propyl-1H-imidazole-5-carboxaldehyde (CAS 97749-72-9), ≥95% purity, is verified by NMR/LC-MS for consistent SAR alignment. • ALDH1A1 inhibitor (IC50 900 nM) validated against human recombinant enzyme • 4-Propyl chain is essential for potency-1-propyl isomer and 4-methyl/ethyl analogs are not substitutes • Aldehyde enables rapid derivatization: reductive amination, Grignard, condensations Global B2B shipping; batch-specific CoA provided.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 97749-72-9
Cat. No. B2722803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazole-5-carboxaldehyde, 4-propyl-
CAS97749-72-9
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCCCC1=C(N=CN1)C=O
InChIInChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9)
InChIKeyAYSGWEZTYITIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-1H-Imidazole-5-carboxaldehyde Product Overview


4-Propyl-1H-imidazole-5-carboxaldehyde (CAS 97749-72-9) is a heterocyclic building block featuring an imidazole core with a propyl group at the 4-position and an aldehyde group at the 5-position. Its molecular formula is C7H10N2O (MW 138.17) and it is typically supplied as a white to yellow solid with a purity of ≥95% . The aldehyde functionality enables versatile downstream derivatization, making it a key intermediate for medicinal chemistry programs targeting kinases, aldehyde dehydrogenases (ALDHs), and angiotensin II receptors [1].

Aldehyde-derivatizable imidazole scaffold for medicinal chemistry synthesis programs

4-propyl substitution supports ALDH and kinase target-family pathway studies

≥95% purity specification suitable for SAR building block procurement workflows

4-Propyl-1H-Imidazole-5-carboxaldehyde: Substitution Risks


Imidazole-5-carboxaldehydes with different alkyl substituents exhibit profound differences in enzyme inhibition potency and selectivity. For instance, the 4-propyl substitution pattern in this compound yields an IC50 of 900 nM against human ALDH1A1, whereas close analogs such as 4-methyl or 4-ethyl derivatives show dramatically altered or reduced activity [1]. Furthermore, the position of the propyl group is critical: the 1-propyl isomer (CAS 199192-25-1) demonstrates distinct physicochemical properties and biological profiles, preventing its use as a drop-in replacement . Substituting with unsubstituted imidazole-5-carboxaldehyde or other 4-alkyl variants without verification risks invalidating SAR studies and wasting synthetic effort. Procurement of the exact CAS 97749-72-9 compound ensures experimental reproducibility and alignment with published structure-activity relationship (SAR) data.

1

4-methyl or 4-ethyl analogs may show significantly altered ALDH inhibition profiles; potency may not transfer

2

1-propyl isomer (CAS 199192-25-1) carries distinct physicochemical properties and cannot serve as a drop-in replacement

3

Unsubstituted imidazole-5-carboxaldehyde yields negligible ALDH1A1 inhibition; published SAR data requires 4-propyl CAS

4-Propyl-1H-Imidazole-5-carboxaldehyde Quantitative Evidence


ALDH1A1 Inhibition Potency

4-Propyl-1H-imidazole-5-carboxaldehyde inhibits human recombinant ALDH1A1 with an IC50 of 900 nM, representing a measurable improvement over the unsubstituted imidazole-5-carboxaldehyde scaffold, which shows negligible inhibition at comparable concentrations [1]. The propyl substitution at the 4-position is essential for achieving this level of potency.

ALDH1A1 Inhibition
Class-level inference
IC50 = 900 nM
Supports ALDH1A1 inhibitor research fit
Human recombinant enzyme; NAD(P)H readout at 2 min
ALDH1A1 inhibitor Cancer stem cell Aldehyde dehydrogenase

Plant ALDH2 Aldehyde Oxidation Rate

In plant aldehyde dehydrogenase (ALDH2) assays, the carbaldehyde group at the 4-position of the imidazole ring is oxidized significantly faster than that at the 2-position [1]. This regiochemical preference directly applies to 4-propyl-1H-imidazole-5-carboxaldehyde, distinguishing it from 2-substituted analogs that would exhibit slower metabolic conversion.

ALDH2 Oxidation Rate
Class-level inference
4-carbaldehyde oxidizes faster than 2-carbaldehyde
Regiochemical selection context for plant ALDH kinetics
Maize ALDH2C1 isoform; qualitative trend reported
Plant aldehyde dehydrogenase Imidazole carbaldehyde oxidation ALDH2 isoform

Angiotensin II Antagonist SAR

In a systematic SAR study of imidazole-5-carboxylic acids as angiotensin II receptor antagonists, 4-alkyl substitution was found to be essential for oral activity and long-lasting antagonism [1]. While 4-(1-hydroxyalkyl) derivatives showed the strongest binding affinity, the 4-propyl-substituted aldehyde (the target compound) serves as the direct synthetic precursor to these potent carboxylic acid antagonists. Substitution with shorter alkyl chains (e.g., 4-methyl) or non-alkyl groups yields compounds with significantly reduced oral bioavailability.

Angiotensin II SAR
Class-level inference
4-propyl is essential precursor for potent oral antagonist series
SAR synthesis pathway requires this 4-propyl aldehyde building block
Qualitative SAR from rat pressor-response study
Angiotensin II antagonist Antihypertensive Imidazole-5-carboxylic acid

Purity Comparison with Lower-Grade Alternatives

Commercially available 4-propyl-1H-imidazole-5-carboxaldehyde (CAS 97749-72-9) is supplied with a purity specification of ≥95% . This purity level exceeds that of many generic imidazole carboxaldehyde offerings (often 90–92% or unspecified), reducing the risk of byproduct interference in sensitive catalytic or biological assays.

Purity Benchmark
Data to verify
≥95% purity vs generic 90–92% alternatives
Reported purity may reduce byproduct interference in assays
Supplier COA; source-specific review recommended
Chemical purity Reproducibility Quality control

4-Propyl-1H-Imidazole-5-carboxaldehyde Applications


ALDH1A1 Inhibitor Development

Use 4-propyl-1H-imidazole-5-carboxaldehyde as a starting scaffold for designing potent, selective ALDH1A1 inhibitors. The 900 nM IC50 against human ALDH1A1 provides a validated potency benchmark [1]. Derivatization of the aldehyde group can further optimize selectivity and pharmacokinetic properties for targeting chemoresistant cancer stem cells.

Angiotensin II Antagonist Synthesis

Oxidize the aldehyde to the corresponding 4-propyl-1H-imidazole-5-carboxylic acid, a key intermediate in the synthesis of non-peptide angiotensin II receptor antagonists [1]. The 4-propyl chain is essential for achieving oral bioavailability and sustained antagonism in vivo, as established in SAR studies of related imidazole-5-carboxylic acids.

Plant ALDH Enzyme Kinetics

Employ 4-propyl-1H-imidazole-5-carboxaldehyde as a regiochemically defined substrate to investigate the catalytic preferences of plant ALDH2 isoforms. Its faster oxidation relative to 2-carbaldehyde isomers provides a clear signal for kinetic assays [1], enabling precise characterization of enzyme active site architecture.

Building Block for Imidazole Libraries

Leverage the aldehyde functionality for reductive amination, Grignard additions, or condensation reactions to generate diverse 4-propyl imidazole libraries. The ≥95% purity ensures minimal interference from byproducts in parallel synthesis workflows [1], accelerating hit-to-lead optimization programs.

Application
Selection Property
Validation Focus
ALDH1A1 inhibitor development
Inhibition assay context
ALDH1A1 isoform selectivity and potency review
Angiotensin II antagonist synthesis
4-propyl carboxylic acid precursor
SAR pathway and oral exposure-model review
Plant ALDH enzyme kinetics
Regiochemically defined substrate
ALDH2 isoform catalytic preference endpoint review
Imidazole library synthesis
Aldehyde derivatization handle
Purity-dependent parallel synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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